2-[benzyl(1-pyrenylmethyl)amino]ethanol
Description
2-[Benzyl(1-pyrenylmethyl)amino]ethanol is a tertiary amine-containing ethanol derivative featuring a benzyl group and a 1-pyrenylmethyl substituent on the amino nitrogen. Its molecular formula is C₂₆H₂₅NO (calculated based on substituents), with a molecular weight of 367.5 g/mol.
Properties
IUPAC Name |
2-[benzyl(pyren-1-ylmethyl)amino]ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23NO/c28-16-15-27(17-19-5-2-1-3-6-19)18-23-12-11-22-10-9-20-7-4-8-21-13-14-24(23)26(22)25(20)21/h1-14,28H,15-18H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWXHJEZRZRLORM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CCO)CC2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Structural Features :
- Benzyl group : Provides hydrophobicity and stability.
- 1-Pyrenylmethyl group : Imparts fluorescence and π-π stacking capability.
- Ethanol moiety: Enhances solubility in polar solvents.
Structural and Functional Comparisons
Table 1: Structural Comparison of Aminoethanol Derivatives
Key Observations:
- Fluorescence: Unique to 2-[benzyl(1-pyrenylmethyl)amino]ethanol due to the pyrenyl group, unlike phenoxyethyl or tert-butyl derivatives .
- Polarity: Ethanol and hydroxyl groups enhance solubility in polar solvents (e.g., ethanol, water) across all compounds.
- Applications: Pyrenylmethyl derivatives are suited for fluorescent labeling, while phenoxyethyl and tert-butyl variants are used in biochemical or pharmaceutical contexts .
Key Differences:
- Reagents: Pyrenylmethyl derivatives require aromatic halides (e.g., 1-pyrenylmethyl chloride), whereas phenoxyethyl compounds use bromoethanol .
- Solvents: Ethanol is common, but toluene is preferred for non-polar intermediates .
Notes:
- Pyrenyl Derivatives : May pose higher ecological risks due to aromatic persistence.
- Ethanol Solubility: Facilitates handling but requires flammability precautions .
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